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Compound of Interest

Compound Name: Teoc-MeLeu-OH

Cat. No.: B15623572 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine, commonly referred to as Teoc-MeLeu-
OH, is a critical N-protected amino acid derivative that serves as a valuable building block in

the synthesis of complex peptides and pharmacologically active molecules. Its unique Teoc (2-

(Trimethylsilyl)ethoxycarbonyl) protecting group offers strategic advantages, particularly in

liquid-phase peptide synthesis (LPPS) and for the incorporation of sterically hindered N-

methylated amino acids. This guide provides a comprehensive review of its applications,

focusing on quantitative data, detailed experimental protocols, and the logical workflows

involved in its use.

Core Applications and Chemical Properties
Teoc-MeLeu-OH is primarily utilized as a protected form of N-methyl-L-leucine. The

incorporation of N-methylated amino acids into peptides is a key strategy for enhancing their

pharmacokinetic properties, including increased metabolic stability against proteases, improved

cell permeability, and better oral bioavailability. The N-methyl group, however, introduces

significant steric hindrance, which can make peptide bond formation challenging.

The Teoc protecting group is instrumental in this context. It is stable under a variety of reaction

conditions, including those used for the removal of other common protecting groups like Boc

(tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[1][2] Its selective removal is typically achieved

under mild conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

[2]
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Table 1: Chemical and Physical Properties of Teoc-MeLeu-OH

Property Value Reference

CAS Number 2411590-92-4 [3][4]

Molecular Formula C₁₃H₂₇NO₄Si [4]

Molecular Weight 289.44 g/mol [4]

Appearance White to off-white solid [3]

Solubility

Soluble in DMSO and various

organic solvents like IPAc and

DMF

[3][5]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months
[3]

Application in Large-Scale Synthesis of a KRAS
Inhibitor
A prominent and well-documented application of Teoc-MeLeu-OH is in the kilogram-scale GMP

production of LUNA18, a cyclic peptide inhibitor of KRAS.[5] In this synthesis, Teoc-MeLeu-OH
is a key starting material for one of the peptide fragments. The choice of the Teoc group was

strategic to ensure stability and selective deprotection during the convergent synthesis of the

final molecule.[5]

Experimental Protocols
The following protocols are adapted from the liquid-phase synthesis of the LUNA18 precursor.

[5]

1. Activation of Teoc-MeLeu-OH to its Pentafluorophenyl (PFP) Ester

This initial step activates the carboxylic acid of Teoc-MeLeu-OH to facilitate subsequent amide

bond formation.

Materials:
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Teoc-MeLeu-OH

Pentafluorophenol (Pfp-OH)

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

Isopropyl acetate (IPAc)

1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethylformamide (DMF)

0.5 N Hydrochloric Acid

5% Potassium Carbonate solution

Procedure:

Charge a reaction vessel with Teoc-MeLeu-OH (1.0 equiv), Pfp-OH (1.25 equiv), and a

suitable solvent such as IPAc or DMI.[4][6]

Cool the mixture to 0-10°C.[5][6]

Add EDC·HCl (1.25 equiv) portionwise, maintaining the temperature.[5][6]

Allow the reaction to warm to room temperature and stir for approximately 2 hours,

monitoring completion by HPLC.[6]

Upon completion, perform an aqueous workup. Wash the organic layer sequentially with

0.5 N HCl and 5% potassium carbonate solution to remove unreacted starting materials

and byproducts.[6]

The resulting organic layer containing the Teoc-MeLeu-OPfp active ester can be used

directly in the next coupling step.

Table 2: Reagent Quantities for Teoc-MeLeu-OPfp Synthesis
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Reagent Molar Equivalent Reference

Teoc-MeLeu-OH 1.0 [5][6]

Pentafluorophenol (Pfp-OH) 1.25 - 1.5 [5][6]

EDC·HCl 1.25 - 1.5 [5][6]

Solvent (IPAc/DMF/DMI) - [5][6]

2. Peptide Coupling Step

The activated Teoc-MeLeu-OPfp is then coupled with the N-terminus of a peptide fragment.

The example below is from the synthesis of a heptapeptide fragment of LUNA18.[5]

Procedure:

The crude solution of Teoc-MeLeu-OPfp (1.2 equiv) in IPAc/DMF from the previous step is

used.

This solution is added to the deprotected N-terminus of the peptide fragment H-Ile-MeAla-

Aze-EtPhe(4-Me)-Sar-OtBu.

The coupling reaction proceeds to form the N-terminally protected heptapeptide, Teoc-

MeLeu-Ile-MeAla-Aze-EtPhe(4-Me)-Sar-OtBu.

Reaction progress is monitored by HPLC to ensure completion.

Visualization of Synthetic Workflows
The following diagrams illustrate the key processes involving Teoc-MeLeu-OH.
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Activation and Coupling Workflow for Teoc-MeLeu-OH.
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General Synthetic Cycle using Teoc-MeLeu-OH.
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Signaling Pathway Context: The End Product
It is crucial to understand that Teoc-MeLeu-OH is a synthetic building block and does not

directly interact with signaling pathways. Its relevance to cell signaling is determined by the

biological activity of the final molecule it helps to create. In the case of LUNA18, the final cyclic

peptide is a potent inhibitor of the KRAS protein. KRAS is a central node in the MAPK

(Mitogen-Activated Protein Kinase) signaling pathway, which is frequently dysregulated in

various cancers.

Simplified KRAS Signaling Pathway

Receptor Tyrosine Kinase
(e.g., EGFR)

KRAS

RAF

MEK

ERK

Cell Proliferation,
Survival, Growth
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Inhibition
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Inhibitory action of the final peptide on the KRAS pathway.

By enabling the efficient synthesis of N-methylated peptides like LUNA18, Teoc-MeLeu-OH is

an essential tool for drug development professionals targeting critical signaling molecules like

KRAS. Its strategic use facilitates the creation of next-generation therapeutics with enhanced

stability and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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